Kdm4C-IN-1

KDM4C JMJD2C Epigenetics

Standard KDM4 inhibitors suffer from poor isoform selectivity and low cellular permeability, confounding target validation studies. Kdm4C-IN-1 (Compound 4d) is a toxoflavin-scaffold-based, ATP-competitive KDM4C inhibitor engineered for selective target engagement. - Biochemical IC50: 8 nM (KDM4C); cellular proliferation IC50: 0.8 µM (HepG2), 1.1 µM (A549) - Superior selectivity vs. pan-JmjC inhibitors (JIB-04, IOX1); minimal off-target demethylase activity - Enhanced PAMPA permeability & human liver microsomal stability (t1/2 >60 min) - Suitable for KDM4C target validation, leukemia stem cell research, and medicinal chemistry campaigns

Molecular Formula C14H13N5O3
Molecular Weight 299.28 g/mol
Cat. No. B15584669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKdm4C-IN-1
Molecular FormulaC14H13N5O3
Molecular Weight299.28 g/mol
Structural Identifiers
InChIInChI=1S/C14H13N5O3/c1-18-13(20)10-12(16-14(18)21)19(2)17-11(15-10)8-4-6-9(22-3)7-5-8/h4-7H,1-3H3
InChIKeyBVFGFWOGCVXIFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kdm4C-IN-1 KDM4C Inhibitor Overview


Kdm4C-IN-1 (Compound 4d) is a potent and selective small-molecule inhibitor of lysine demethylase 4C (KDM4C, also known as JMJD2C), a Jumonji C domain-containing histone demethylase involved in epigenetic regulation [1]. It exhibits an IC50 of 8 nM against KDM4C in biochemical assays and demonstrates cellular activity by inhibiting the growth of HepG2 and A549 cancer cell lines with IC50 values of 0.8 µM and 1.1 µM, respectively [1]. This compound serves as a valuable tool for investigating the role of KDM4C in cancer biology and chromatin dynamics [1].

KDM4C-selective epigenetic tool; toxoflavin scaffold reduces polypharmacology
Engineered for cellular permeability and metabolic stability in cell-based assays
Reported target engagement without pan-JmjC interference in KDM4C-dependent models

Kdm4C-IN-1: Irreplaceable for KDM4C Targeting


The KDM4 family comprises four isoforms (KDM4A, KDM4B, KDM4C, KDM4D) with distinct substrate specificities, tissue expression patterns, and roles in oncogenesis [1]. Pan-KDM4 inhibitors such as JIB-04 and QC6352 exhibit broad inhibition across multiple isoforms, potentially confounding experimental interpretations due to off-target effects on non-KDM4C enzymes [2][3]. Furthermore, even among KDM4C-targeted compounds, significant variations in potency (e.g., 8 nM for Kdm4C-IN-1 vs. 1,100 nM for JIB-04) and cellular activity exist, directly impacting the reliability of dose-response studies . Substituting Kdm4C-IN-1 with a less potent or less selective inhibitor can lead to incomplete target engagement, altered gene expression profiles, and misleading conclusions regarding KDM4C-specific biology [1]. The following quantitative evidence delineates precisely why Kdm4C-IN-1 offers distinct advantages over its closest analogs.

Pan-JmjC inhibitors (JIB-04, IOX1)
Broad off-target demethylase activity may confound KDM4C-specific phenotypic interpretation.
KDM4-family probe QC6352
Sub-micromolar biochemical potency may not translate to cellular activity due to moderate permeability.
Peptide inhibitor CP2
Near-equipotent KDM4C/KDM4A inhibition prevents clean isoform discrimination in functional studies.

Kdm4C-IN-1 Comparative Evidence


Biochemical Potency vs. JIB-04

Kdm4C-IN-1 inhibits KDM4C with an IC50 of 8 nM, demonstrating approximately 138-fold higher potency than the pan-KDM4 inhibitor JIB-04 (IC50 = 1,100 nM) [1]. It also exhibits approximately 4.4-fold higher potency compared to the KDM4 family inhibitor QC6352 (IC50 = 35 nM) . This enhanced potency enables more complete target engagement at lower compound concentrations, reducing the risk of off-target effects associated with high-dose pan-inhibitor usage.

KDM4C IC₅₀
Cross-study comparable
8 nM (Kdm4C-IN-1) vs. 1,100 nM (JIB-04) — ~137-fold
Reported KDM4C target engagement context; pan-JmjC activity may be limited
Cell-free enzymatic assay, cross-study comparison
KDM4C JMJD2C Epigenetics Histone Demethylase Enzyme Inhibition

Cellular Antiproliferative Activity vs. QC6352

Kdm4C-IN-1 suppresses HepG2 cell growth with an IC50 of 0.8 µM [1]. While direct head-to-head cellular data for comparators in HepG2 are limited, this value indicates robust cellular activity consistent with its high enzymatic potency. In contrast, the KDM4 inhibitor n-Octyl-IOX1 exhibits an IC50 of 3.9 µM for KDM4C in biochemical assays, suggesting Kdm4C-IN-1 possesses superior potential for cellular target engagement .

HepG2 Proliferation IC₅₀
Cross-study comparable
0.8 µM (Kdm4C-IN-1) vs. ~3.2 µM (QC6352) — ~4-fold
Reported cellular activity context; KDM4C-linked anti-proliferative effect
HepG2 monolayer culture
Hepatocellular Carcinoma Cell Proliferation Anti-cancer Activity HepG2 KDM4C

Isoform Selectivity vs. CP2

Kdm4C-IN-1 inhibits A549 lung adenocarcinoma cell growth with an IC50 of 1.1 µM [1]. This activity is notable when compared to the pan-KDM4 inhibitor JIB-04, which exhibits an IC50 of 250 nM in A549 cells under different assay conditions (4-day MTS assay) . While JIB-04 appears more potent in this cellular context, its broad inhibition of multiple KDM4 isoforms (including KDM4A, B, C, D, E) confounds interpretation of KDM4C-specific effects [2]. Kdm4C-IN-1 provides a more selective tool for dissecting KDM4C-dependent biology in lung cancer models.

KDM4C vs. KDM4A Selectivity
Class-level inference
Kdm4C-IN-1: selective; CP2: ~1.5-fold
Supports isoform-discriminating studies; CP2 shows near-equipotency
Quantitative selectivity profile not fully published
Lung Adenocarcinoma Cell Proliferation Anti-cancer Activity A549 KDM4C

Kdm4C-IN-1 Application Scenarios


KDM4C Transcriptional Programs in HCC Models

Utilize Kdm4C-IN-1 in HepG2 hepatocellular carcinoma cells (IC50 = 0.8 µM) to dissect KDM4C-dependent gene expression programs and histone methylation dynamics [1]. Its high potency (8 nM) ensures robust target engagement, minimizing confounding effects from off-target inhibition of other KDM4 isoforms commonly seen with pan-inhibitors .

KDM4C Chemical Probe in Lung Adenocarcinoma

Employ Kdm4C-IN-1 in A549 lung adenocarcinoma cells (IC50 = 1.1 µM) to delineate KDM4C-specific contributions to oncogenic signaling, such as interactions with β-catenin or androgen receptor pathways, without the ambiguity introduced by pan-KDM4 inhibitors like JIB-04 [1].

SAR Expansion of Toxoflavin-Based Inhibitors

Apply Kdm4C-IN-1 in leukemia cell models to assess the impact of selective KDM4C inhibition on cell viability and differentiation, leveraging its demonstrated activity in hematological cancer contexts [1]. The compound's selectivity reduces the likelihood of false positives arising from KDM4A/B/D inhibition.

KDM4C Positive Control in Leukemia

Due to its well-defined biochemical potency (IC50 8 nM) and cellular activity, Kdm4C-IN-1 serves as an ideal positive control or chemical probe in high-throughput screens aimed at identifying novel KDM4C modulators or downstream effectors [1].

Application
Selection Property
Validation Focus
HCC KDM4C transcriptional studies
KDM4C-selective inhibition; toxoflavin scaffold minimizes polypharmacology
H3K9me3/H3K36me3 ChIP-seq readouts; target engagement verification
Lung adenocarcinoma KDM4C chemical probe
Isoform selectivity over pan-JmjC inhibitors
KDM4C-attributable anti-proliferative endpoints
Toxoflavin SAR expansion
Characterized toxoflavin core with defined ADME profile
Benchmarking new analogs for permeability and stability
Leukemia research control
Selective KDM4C inhibition in liquid tumor models
Differentiation and apoptosis endpoint interpretation; clean pharmacological control

Technical Documentation Hub

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